Gatifloxacin mesylate
Übersicht
Beschreibung
Gatifloxacin mesylate is a potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity . It is a bacterial DNA gyrase inhibitor used to treat tuberculosis and pneumonia . It inhibits bacterial type II topoisomerases and E. coli DNA gyrase .
Molecular Structure Analysis
This compound has a chemical formula of C20H26FN3O7S and a molecular weight of 471.5 . It’s an advanced-generation, 8-methoxy fluoroquinolone .Chemical Reactions Analysis
This compound has been subjected to various stress conditions to assess its stability. Substantial degradation was observed during oxidative hydrolysis . No degradation was observed under other stress conditions .Physical And Chemical Properties Analysis
This compound is a solid crystalline substance . It’s recommended to store the product under the conditions specified in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Immunomodulation Effects
- Immunomodulation in Mice : Gatifloxacin mesylate (GFLX) showed immunomodulatory effects on non-specific immune defense in mice. It enhanced macrophage phagocytosis and increased the intracellular killing of Staphylococcus aureus, suggesting an improvement in non-specific immune defense (Z. Hui, 2002).
Bacterial Infections and Treatment Efficacy
- Acute Urinary Tract Infection : A study evaluated the efficacy and safety of this compound injection for treating acute urinary tract infections. It was found to be clinically effective and safe (W. Han, 2007).
- Acute Bacterial Infection : this compound was compared with cinrofloxacin for treating acute bacterial infection, showing similar efficacy between the two drugs (Wu Chang, 2003).
- This compound Glucose Injection : Another study observed the curative effect and safety of this compound glucose injection in treating acute bacterial infections, confirming its clinical effectiveness and safety (W. Yin, 2003).
Pharmacokinetics and Drug Interactions
- Pharmacokinetics in Healthy Volunteers : A study assessed the pharmacokinetics and bioavailability of this compound capsules in healthy volunteers, highlighting its characteristics like quick absorption and high peak concentration in plasma (L. Hong, 2003).
Molecular Interactions
- Interaction with Salmon Sperm DNA : Research on the interaction between this compound and salmon sperm DNA revealed significant findings. The interaction did not involve intercalative binding but was based on fluorescence quenching and UV absorbance decrease, indicating electrostatic interaction and groove binding (Wei Wei, Shou-Guo Gao, Nan Shi, 2006).
Clinical Pharmacology
- Clinical Pharmacology Overview : A comprehensive review of gatifloxacin's pharmacology highlighted its high oral bioavailability and effectiveness against a broad spectrum of pathogens. It emphasized the drug's minimal interactions with cytochrome P450 enzyme family metabolized drugs (D. Grasela, 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.CH4O3S/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-5(2,3)4/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMNVFFMFJMFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581345 | |
Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
316819-28-0 | |
Record name | Gatifloxacin mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316819280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GATIFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZE1V6L7F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.